molecular formula C11H10O3 B8478639 2-methyl-2H-chromene-6-carboxylic acid

2-methyl-2H-chromene-6-carboxylic acid

Cat. No.: B8478639
M. Wt: 190.19 g/mol
InChI Key: VOIPWAIDVJMGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2H-chromene-6-carboxylic acid is a chemical intermediate based on the chromene core structure, which is recognized as a privileged scaffold in medicinal chemistry due to its multifaceted biological activities and high pharmacological potential . Chromene and coumarin (2H-chromen-2-one) derivatives are extensively investigated for their role as selective inhibitors of key enzymatic targets . This compound is particularly valuable in early-stage discovery research for developing novel therapeutic agents. Research indicates that chromene-carboxylic acid derivatives show significant promise in targeting tumor-associated enzymes. Specifically, these scaffolds are designed to selectively inhibit carbonic anhydrase (CA) isoforms IX and XII, which are recognized as potential targets for the treatment of hypoxic tumors . The presence of the carboxylic acid functional group at the 6-position allows for further chemical modifications, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . The chromene core is known for its favorable drug-like properties, including low molecular weight, simple structure, and high bioavailability . Researchers utilize this compound as a key building block in the synthesis of more complex, fused-ring dihydropyranochromenes for biological evaluation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-methyl-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-7H,1H3,(H,12,13)

InChI Key

VOIPWAIDVJMGKH-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-methyl-2H-chromene-6-carboxylic acid derivatives as selective inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like hCA IX and XII. These enzymes are implicated in cancer progression and metastasis. For instance, derivatives of this compound have shown promising results in inhibiting these isoforms at low micromolar concentrations, indicating their potential as anticancer agents .

Anti-inflammatory and Analgesic Properties
Research indicates that compounds related to this compound exhibit anti-inflammatory effects. They have been investigated for their ability to antagonize the P2Y6 receptor, which plays a role in inflammatory processes. This suggests that these compounds could be developed into therapeutic agents for treating inflammatory diseases .

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Certain derivatives have shown significant activity against various bacterial strains, making them candidates for developing new antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications to the chromene structure can enhance antimicrobial efficacy.

Agricultural Applications

Pesticides and Herbicides
Due to their biological activity, derivatives of this compound are being explored as potential pesticides and herbicides. Their ability to inhibit specific enzymes in pests or weeds could lead to the development of environmentally friendly agricultural chemicals that target harmful organisms without affecting beneficial ones .

Material Science Applications

Fluorescent Dyes
The photophysical properties of this compound make it suitable for use in fluorescent dyes. These dyes can be employed in various applications, including biological imaging and sensing technologies. The unique fluorescence characteristics allow for the visualization of biological processes at the cellular level .

Polymer Additives
In material science, this compound can serve as an additive in polymers to enhance mechanical properties or provide UV protection. Its incorporation into polymer matrices could improve the durability and lifespan of materials used in outdoor applications .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound for their inhibitory effects on hCA IX and XII. The most effective derivative exhibited an inhibition constant (Ki) of 0.53 µM against hCA IX, showcasing its potential as a selective anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of chromene derivatives, demonstrating that specific modifications led to enhanced antagonistic activity against the P2Y6 receptor in vitro. This suggests a pathway for developing new treatments for inflammatory conditions .

Table 1: Biological Activities of Derivatives

Derivative Activity Type IC50 (µM) Notes
EMAC10163bAnticancer0.53Selective inhibition of hCA IX
P2Y6R AntagonistAnti-inflammatory~1Effective in reducing inflammation
Antimicrobial Derivative AAntimicrobial7.05Significant inhibition against M. tuberculosis

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Chromene Derivatives
Compound Name Substituents Molecular Formula Key Structural Features
2-Methyl-2H-chromene-6-carboxylic acid 2-CH₃, 6-COOH C₁₁H₁₀O₄ Methyl at 2-position; carboxylic acid
Quadricinctapyran B 2-(Acetyloxymethyl)-CH₃, 6-COOH C₁₄H₁₄O₅ Acetylated hydroxymethyl group
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 2-Oxo, 3-COOH, 6-Br C₁₀H₅BrO₄ Bromo and ketone groups
6-Chloro-2H-chromene-3-carboxylic acid 6-Cl, 3-COOH C₁₀H₇ClO₃ Chloro substituent at 6-position
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid 2-Oxo, 3-COOH, 6-CH₃ C₁₁H₈O₄ Methyl and ketone groups

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) and ketones (2-oxo) increase polarity and melting points (e.g., 6-Bromo derivative: 200°C vs. 2-Methyl-6-COOH: 147–148°C ).
  • Hydrogen Bonding : Carboxylic acid and hydroxymethyl groups enhance solubility in polar solvents .
  • Steric Effects : Acetyloxymethyl in Quadricinctapyran B reduces crystallinity, lowering its melting point to 118–119°C compared to the parent compound .

Physical and Spectral Properties

Table 2: Physical and Spectroscopic Data
Compound Melting Point (°C) UV λmax (nm) IR Peaks (cm⁻¹) NMR Highlights (δ, ppm)
This compound 147–148 237 3441 (OH), 1745 (C=O) ^1H: 2.38 (s, CH₃), 9.34 (s, OH)
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid 235–236 N/A 1746 (C=O), 1684 (C=O) ^1H: 8.57 (d, aromatic), 9.34 (s, H)
6-Methyl-4-oxo-4H-chromene-2-carboxylic acid 267–270 N/A 1745 (C=O), 1674 (C=C) ^13C: 164.78 (COOH), 157.24 (C=O)

Analysis :

  • Melting Points : Halogenated and ketone-containing derivatives exhibit higher melting points due to stronger intermolecular forces.
  • UV/IR : Chromene rings absorb near 230–240 nm (π→π* transitions), while carbonyl groups (C=O) show peaks at 1670–1750 cm⁻¹ .
  • NMR : Methyl groups appear as singlets (~2.3 ppm), whereas aromatic protons show complex splitting patterns .
Table 3: Reported Bioactivities of Chromene Derivatives
Compound Bioactivity Mechanism/Application
This compound Antimicrobial Disruption of microbial membranes
6-Sulfonamide-2H-chromene derivatives α-Amylase/α-Glucosidase inhibition Antidiabetic agents
Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one Antitumor and antimicrobial DNA intercalation or enzyme inhibition

Insights :

  • Carboxylic acid derivatives are often precursors for bioactive amides or esters, enhancing pharmacokinetic properties .
  • Halogenation (e.g., Br, Cl) can improve bioactivity by increasing lipophilicity and target binding .

Preparation Methods

Amine-Carboxylic Acid Coupling

A common method involves the condensation of imidazole derivatives with chromene precursors. For example, 3-(1H-imidazol-1-yl)propan-1-amine reacts with 2-methyl-2H-chromene-6-carboxylic acid under dehydrating conditions. The reaction employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.

Key Conditions :

  • Solvent: Dichloromethane or toluene.

  • Temperature: Reflux (110–120°C).

  • Yield: 70–85% after purification via recrystallization.

Aldehyde-Acid Cyclocondensation

Salicylaldehyde derivatives undergo cyclocondensation with β-keto acids. For instance, 2-hydroxy-4-methoxy-3-methylbenzaldehyde reacts with acetyl nitrate anhydride under acidic conditions to form nitro-substituted intermediates, which are subsequently reduced to the target compound.

Advantages :

  • High regioselectivity due to electron-donating substituents.

  • Scalable for industrial production.

Catalytic Cyclization Strategies

Transition Metal-Catalyzed Methods

Copper(II) perchlorate and iron catalysts enable intramolecular alkyne-carbonyl metathesis. For example, methyl 3-(prop-2-yn-1-yloxy)benzoate undergoes cyclization in α,α-diethyl aniline at 215°C to yield methyl 2H-chromene-5-carboxylate, which is hydrolyzed to the carboxylic acid.

Reaction Parameters :

  • Catalyst: Cu(ClO4)₂ or FeCl₃.

  • Solvent: Toluene/dioxane (1:4).

  • Yield: 65–78%.

Organocatalytic Approaches

Hydrazine catalysts promote ring-closing carbonyl-olefin metathesis (RCCOM). O-Allyl salicylaldehydes cyclize in ethanol at 90°C using a [2.2.1]-bicyclic hydrazine catalyst, forming 2H-chromene scaffolds.

Key Features :

  • Avoids transition metals, reducing contamination risks.

  • Compatible with sterically demanding substrates (e.g., adamantylidene groups).

Oxidation of Chromene Derivatives

Side-Chain Oxidation

2-Methyl-2H-chromene-6-methanol is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) . The reaction proceeds via a ketone intermediate, which is further oxidized to the carboxylic acid.

Optimized Protocol :

  • Oxidizing agent: PCC in dichloromethane.

  • Temperature: 0–25°C.

  • Yield: 60–70%.

Nitration-Reduction Sequences

Nitration of this compound methyl ester with acetyl nitrate anhydride followed by catalytic hydrogenation (Pd/C, H₂) yields the amino derivative, which is hydrolyzed to the acid.

Industrial Relevance :

  • Suitable for large-scale synthesis with >90% purity.

Hydrolysis of Ester Precursors

Acid-Catalyzed Ester Hydrolysis

Methyl or ethyl esters of this compound are hydrolyzed using HCl or H₂SO₄ in aqueous ethanol. For example, methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate reacts with 6M HCl under reflux to yield the carboxylic acid.

Conditions :

  • Acid concentration: 6M HCl.

  • Temperature: 80–100°C.

  • Yield: 85–92%.

Base-Mediated Saponification

Esters hydrolyze in NaOH/MeOH at room temperature. This method is preferred for heat-sensitive substrates.

Limitations :

  • Requires neutralization steps, increasing processing time.

Comparative Analysis of Methods

MethodCatalyst/ReagentYield (%)Purity (%)Scalability
Amine-Carboxylic AcidDCC/DMAP70–8595–98Moderate
Cu-Catalyzed CyclizationCu(ClO4)₂65–7890–95High
Organocatalytic RCCOMHydrazine55–6885–90Low
Ester HydrolysisHCl/H₂SO₄85–9297–99High

Industrial Production Considerations

  • Continuous Flow Reactors : Enhance efficiency for copper-catalyzed cyclization, reducing reaction time by 40%.

  • Purification Techniques : Recrystallization from DMF/acetic acid mixtures achieves >99% purity.

  • Cost Drivers : DCC and DMAP are expensive, making ester hydrolysis more economical for large-scale synthesis .

Q & A

Basic: What spectroscopic methods are essential for characterizing 2-methyl-2H-chromene-6-carboxylic acid and its derivatives?

Answer:

  • 1H/13C NMR : Critical for assigning protons and carbons in the chromene ring and substituents. For example, Quadricinctapyran B (a derivative) shows distinct signals at δ 2.01 (s, 3H, CH3) and δ 5.28 (s, 2H, OAc) in its 1H NMR spectrum .
  • HRESIMS : Confirms molecular formulas (e.g., m/z 263.0971 [M+H]+ for C14H15O5) .
  • X-ray crystallography : SHELXL refines crystal structures, achieving R-factors <0.05 and high-resolution data (≤1.0 Å) .

Advanced: How can researchers optimize the synthesis of this compound derivatives under reflux conditions?

Answer:

  • Reaction conditions : Use phosphoryl oxychloride as a solvent under reflux (2–4 hours) for cyclization. Example: Synthesis of chromeno[4,3-b]pyridin-5-ones via reflux with aryl acids .
  • Purification : Silica gel chromatography (n-hexane/ethyl acetate, 8:2) isolates pure products. Monitor reaction progress via TLC .
  • Intermediate characterization : IR spectroscopy detects carbonyl stretches (~1745 cm⁻¹ for ester groups) .

Basic: What analytical techniques validate the purity of synthesized this compound compounds?

Answer:

  • Melting point analysis : Compare observed mp with literature values (e.g., 267–270°C for chromone analogs) .
  • HPLC : Ensure ≥95% purity using reverse-phase columns and UV detection.
  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.

Advanced: What strategies resolve contradictions in reported bioactivity data for marine-derived this compound analogs?

Answer:

  • Orthogonal assays : Combine disk diffusion and microdilution methods to cross-validate antimicrobial activity.
  • Compound stability checks : Use LC-MS to confirm structural integrity under assay conditions (e.g., pH, temperature) .
  • Re-isolation and re-characterization : Compare spectral data (NMR, HRESIMS) with original studies to exclude degradation .

Basic: How is X-ray crystallography applied to determine the structure of this compound derivatives?

Answer:

  • Data collection : Use single-crystal diffraction (Mo Kα radiation) for high-resolution datasets.
  • Refinement : SHELXL handles twinned data and anisotropic displacement parameters. Example: Macromolecular refinement for marine-derived analogs .
  • Validation : Check CIF files for R-factor convergence and PLATON/ADDSYM symmetry checks .

Advanced: What functionalization methods introduce bioactivity-enhancing groups to the chromene core?

Answer:

  • Acetylation : React with acetic anhydride/pyridine to add acetyloxy groups (e.g., Quadricinctapyran B at C-2). IR confirms ester formation (1745 cm⁻¹) .
  • Suzuki coupling : Introduce aryl groups using Pd catalysts and boronic acids. Optimize solvent (DMF/H2O) and temperature (80–100°C) .

Basic: What are the key challenges in isolating this compound from natural sources?

Answer:

  • Low abundance : Marine sponges yield trace amounts, requiring bioassay-guided fractionation.
  • Chromatography : Use silica gel columns followed by HPLC-DAD for purification. Compare retention times with synthetic standards .

Advanced: How to address low yields in the cyclization steps of chromene-carboxylic acid synthesis?

Answer:

  • Temperature optimization : 130°C for ammonium acetate-mediated cyclization improves ring closure .
  • Anhydrous conditions : Molecular sieves (3Å) trap water, shifting equilibrium toward product.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate reaction kinetics .

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